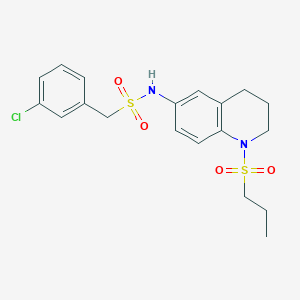

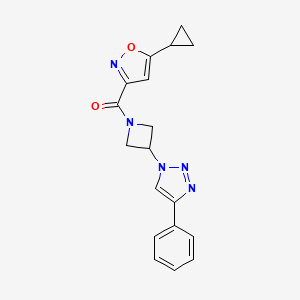

![molecular formula C19H16N4O3S B2870341 Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210501-84-0](/img/structure/B2870341.png)

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been designed and synthesized as efforts to discover novel agents with improved pharmacological profiles .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve various mechanisms—including mitochondrial defects, oxidative stress, glutamate toxicity, and genetic factors .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be linked to the physical properties of a compound .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

Benzothiazole derivatives have been extensively studied for their potential as anti-tubercular agents. The inhibitory concentrations of these molecules have shown promising results against Mycobacterium tuberculosis . The synthesis of benzothiazole derivatives can be achieved through various pathways, and their structure-activity relationships are crucial for enhancing anti-tubercular activity. Molecular docking studies of selected compounds target the enzyme DprE1 , seeking potent inhibitors with improved efficacy .

Antioxidant Properties

Thiazole rings, which are part of the compound’s structure, have been associated with antioxidant activity. This property is significant in the prevention of oxidative stress-related diseases and in the stabilization of pharmaceuticals by protecting them against degradation caused by oxidation .

Analgesic and Anti-Inflammatory Activities

Compounds containing thiazole and oxadiazole rings have demonstrated significant analgesic and anti-inflammatory activities. These activities are essential for the development of new pain relief and anti-inflammatory drugs, offering alternatives with potentially fewer side effects .

Antimicrobial and Antifungal Effects

The thiazole component is known to contribute to antimicrobial and antifungal effects. This makes the compound a candidate for the development of new antibiotics and antifungal medications, addressing the growing concern of antibiotic resistance .

Antiviral Applications

Thiazole derivatives have shown potential in antiviral therapies. Their ability to inhibit viral replication makes them valuable in the research for treatments against various viral infections .

Neuroprotective Effects

The neuroprotective effects of thiazole derivatives are of interest in the treatment of neurodegenerative diseases. By protecting neuronal cells from damage, these compounds could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Activity

The compound’s structure suggests potential use in cancer research, particularly in the development of antitumor drugs. The cytotoxic activity against cancer cells can lead to new treatments that target specific pathways involved in cancer cell proliferation and survival .

Antihypertensive and Diuretic Effects

Some thiazole derivatives have been found to possess antihypertensive and diuretic properties. These applications are important in the management of cardiovascular diseases and conditions associated with fluid retention .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are responsible for pain and inflammation .

Mode of Action

This compound interacts with its targets by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2 enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production and thus, inflammation .

Pharmacokinetics

Similar compounds have been found to be well-absorbed and distributed in the body, metabolized, and then excreted . These properties can impact the compound’s bioavailability, which is a critical factor in its effectiveness.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammation, such as pain and swelling .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-19(13-3-4-14-16(10-13)27-11-20-14)23-7-5-12(6-8-23)17-21-22-18(26-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKYLDIDAICHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(4-aminobenzoyl)amino]acetate](/img/structure/B2870261.png)

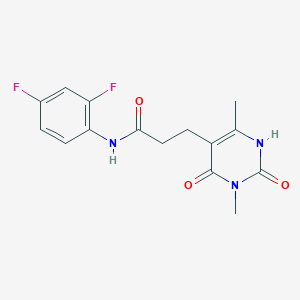

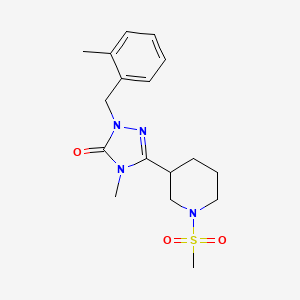

![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)

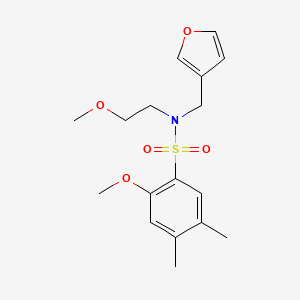

![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)

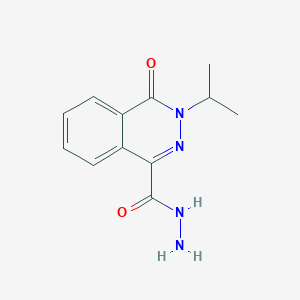

![1-(benzo[d]thiazol-2-yl)-N-(3-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2870267.png)

![1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B2870270.png)

![3-(Trifluoromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B2870275.png)

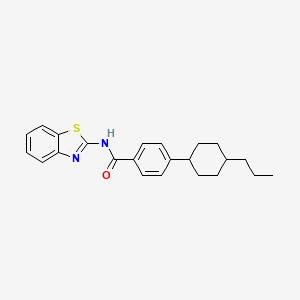

![3-[2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2870276.png)